molecular formula C5H7NaO3 B12059494 Sodium 3-methyl-2-oxobutanoate-13C4,d4

Sodium 3-methyl-2-oxobutanoate-13C4,d4

Cat. No.: B12059494
M. Wt: 146.092 g/mol
InChI Key: WIQBZDCJCRFGKA-XCPSOYJTSA-M
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Description

Sodium 3-methyl-2-oxobutanoate-13C4,d4 is a compound that is both deuterium and carbon-13 labeled. It is a derivative of Sodium 3-methyl-2-oxobutanoate, which is a precursor of pantothenic acid in Escherichia coli . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-methyl-2-oxobutanoate-13C4,d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Sodium 3-methyl-2-oxobutanoate molecule . The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The compound is produced in solid form, with a purity of ≥98.0% . It is stored at -20°C to protect it from light and maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-methyl-2-oxobutanoate-13C4,d4 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: It can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced forms.

Scientific Research Applications

Sodium 3-methyl-2-oxobutanoate-13C4,d4 is widely used in scientific research due to its labeled isotopes. Some of its applications include:

    Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C4,d4 involves its incorporation into metabolic pathways. The labeled isotopes allow researchers to trace the compound’s movement and transformation within these pathways. This helps in understanding the molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Sodium 3-methyl-2-oxobutanoate-13C4,d4 is unique due to its dual labeling with deuterium and carbon-13. Similar compounds include:

These similar compounds are used in various research applications, but the specific labeling of this compound provides unique advantages in tracing and studying metabolic pathways.

Properties

Molecular Formula

C5H7NaO3

Molecular Weight

146.092 g/mol

IUPAC Name

sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxo(1,2,3-13C3)butanoate

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3+1D,4+1,5+1;

InChI Key

WIQBZDCJCRFGKA-XCPSOYJTSA-M

Isomeric SMILES

[2H]C([2H])([2H])[13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].[Na+]

Canonical SMILES

CC(C)C(=O)C(=O)[O-].[Na+]

Origin of Product

United States

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